molecular formula C17H18ClNO3 B291849 N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B291849
M. Wt: 319.8 g/mol
InChI Key: ONRAIGIIMVKSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CDMPA, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate. This leads to increased signaling through the mGluR5 pathway, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is important for learning and memory. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is that it has relatively low potency compared to other mGluR5 modulators, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and neuronal networks, which could have implications for understanding the neural basis of learning and memory. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, as well as its potential side effects.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process involving several chemical reactions. The starting materials for the synthesis are 2-methyl-5-chloroaniline and 3,4-dimethoxybenzaldehyde. These two compounds are reacted together to form an intermediate product, which is then further reacted with acetic anhydride to produce N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning and memory.

properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H18ClNO3/c1-11-4-6-13(18)10-14(11)19-17(20)9-12-5-7-15(21-2)16(8-12)22-3/h4-8,10H,9H2,1-3H3,(H,19,20)

InChI Key

ONRAIGIIMVKSBO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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